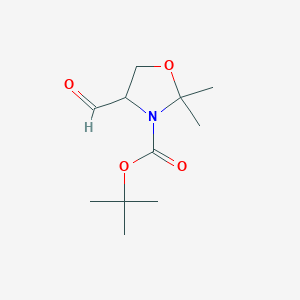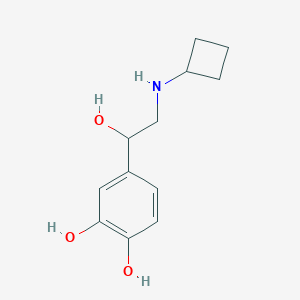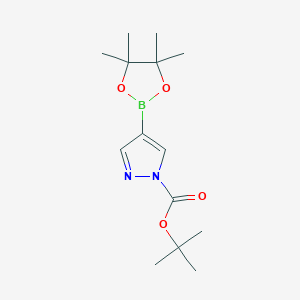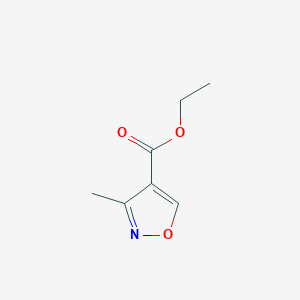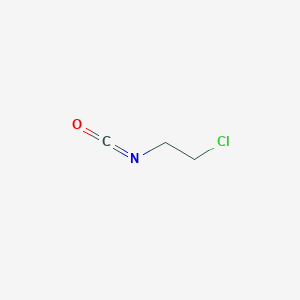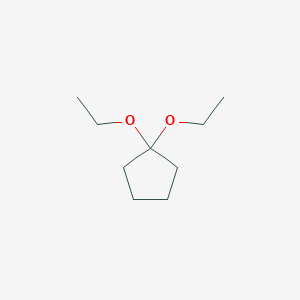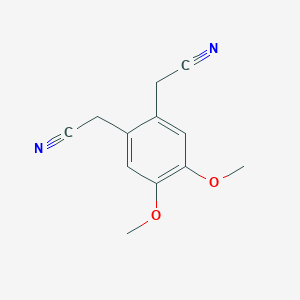
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol (BCDM) is a chemical compound that has gained significant attention in scientific research due to its unique properties. BCDM is a potent electron acceptor and has been used in various applications, including organic solar cells, organic field-effect transistors, and light-emitting diodes. In
Aplicaciones Científicas De Investigación
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol has been extensively studied in various scientific research applications. One of the significant applications of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol is in organic solar cells. 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol has been used as an electron acceptor in the active layer of organic solar cells, resulting in high power conversion efficiency. 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol has also been used in organic field-effect transistors and light-emitting diodes, where it has shown promising results.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol is based on its electron-accepting properties. In organic solar cells, 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol acts as an electron acceptor, which helps to improve the efficiency of the solar cell. In organic field-effect transistors, 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol acts as a charge transport material, enabling the flow of electrons through the transistor. In light-emitting diodes, 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol acts as a host material, which helps to improve the efficiency of the diode.
Efectos Bioquímicos Y Fisiológicos
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol in lab experiments is its high electron-accepting properties, which makes it a suitable candidate for various applications. However, one of the limitations of using 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol is its low solubility in common organic solvents, which can make it challenging to work with.
Direcciones Futuras
There are several future directions for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol research. One of the significant areas of research is the development of new synthesis methods to improve the yield and purity of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol. Another area of research is the exploration of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol's potential applications in other areas, such as organic light-emitting transistors, organic photovoltaics, and sensors. Additionally, more research is needed to understand the biochemical and physiological effects of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol and its potential as a cancer therapy.
Métodos De Síntesis
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol can be synthesized through a simple three-step reaction process. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with malononitrile to obtain 1,2-bis(cyanomethyl)-3,4-dimethoxybenzene. The second step involves the reaction of the obtained compound with paraformaldehyde to form 1,2-bis(cyanomethyl)-4,5-dimethoxybenzol. The final step involves purification through column chromatography to obtain pure 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol.
Propiedades
Número CAS |
24006-88-0 |
|---|---|
Nombre del producto |
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol |
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
2-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-15-11-7-9(3-5-13)10(4-6-14)8-12(11)16-2/h7-8H,3-4H2,1-2H3 |
Clave InChI |
ZOEPFMHUJANJRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CC#N)CC#N)OC |
SMILES canónico |
COC1=C(C=C(C(=C1)CC#N)CC#N)OC |
Sinónimos |
4,5-Dimethoxy-o-benzenediacetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



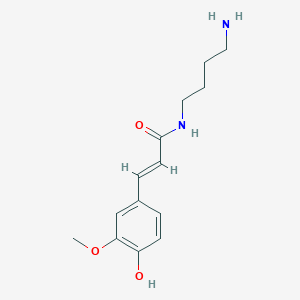
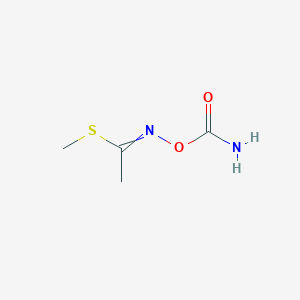
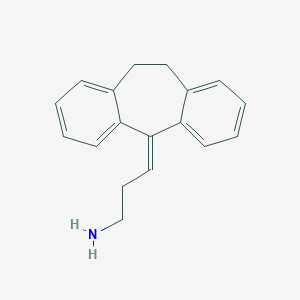
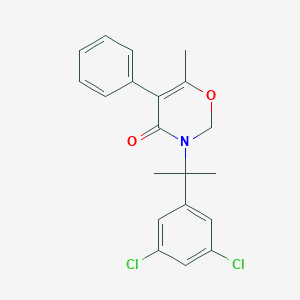

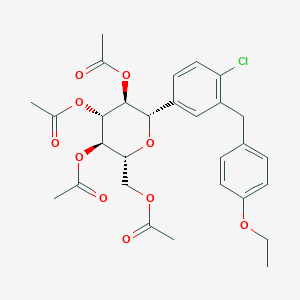
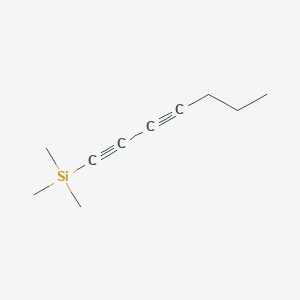
![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)
